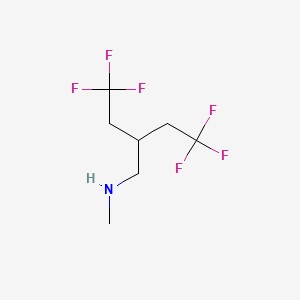

4,4,4-trifluoro-N-methyl-2-(2,2,2-trifluoroethyl)butan-1-amine

Description

Properties

IUPAC Name |

4,4,4-trifluoro-N-methyl-2-(2,2,2-trifluoroethyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F6N/c1-14-4-5(2-6(8,9)10)3-7(11,12)13/h5,14H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFSBICYMMWHJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CC(F)(F)F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,4,4-Trifluoro-N-methyl-2-(2,2,2-trifluoroethyl)butan-1-amine (CAS: 2098129-37-2) is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its implications in pharmacology.

The compound is characterized by the following chemical properties:

- Molecular Formula : C7H10F6N

- Molecular Weight : 224.15 g/mol

- CAS Number : 2098129-37-2

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its pharmacological effects. The presence of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability, potentially influencing the compound's interaction with biological targets.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of fluorinated amines:

- Dopaminergic Activity Study : A study comparing N-trifluoroethyldopamine analogs showed that while these compounds did not exhibit selectivity for dopamine receptors, they produced relaxant effects in isolated arteries . This suggests that similar mechanisms might be expected for this compound.

- Fluorinated Anticancer Agents : Research into fluorinated triazoles demonstrated significant antiproliferative effects against lung and breast cancer cells . Although not directly related to our compound, these findings highlight the potential of fluorinated structures in cancer therapy.

- FDA Drug Analyses : A review of FDA-approved drugs containing trifluoromethyl groups indicates enhanced biological activity compared to their non-fluorinated counterparts . This underscores the importance of trifluoromethyl substitutions in drug design.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C7H10F6N |

| Molecular Weight | 224.15 g/mol |

| CAS Number | 2098129-37-2 |

| Biological Activity | Potential dopaminergic effects |

| Anticancer Activity | Under investigation |

Scientific Research Applications

Pharmaceutical Applications

1.1. Drug Development

The compound is being investigated as a potential candidate in drug development due to its ability to modulate biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. This characteristic is particularly important in the design of pharmaceuticals aimed at treating chronic diseases.

1.2. Antiviral Activity

Research has indicated that fluorinated amines can exhibit antiviral properties. The presence of trifluoromethyl groups in 4,4,4-trifluoro-N-methyl-2-(2,2,2-trifluoroethyl)butan-1-amine may enhance its interaction with viral targets, making it a candidate for further studies in antiviral drug development.

Agrochemical Applications

2.1. Pesticide Formulation

The unique chemical properties of this compound make it suitable for use in agrochemicals. Its stability under various environmental conditions can lead to effective formulations for pesticides that require prolonged efficacy against pests while minimizing degradation.

2.2. Herbicide Development

Similar to its application in pesticides, this compound can be explored for herbicide formulations. The trifluoromethyl groups may enhance the herbicide's ability to penetrate plant tissues and improve selectivity towards target species.

Materials Science Applications

3.1. Polymer Chemistry

Fluorinated compounds are known for their unique properties such as low surface energy and high chemical resistance. Incorporating this compound into polymer matrices could lead to the development of advanced materials with improved thermal stability and hydrophobicity.

3.2. Coatings and Sealants

The compound's resistance to solvents and chemicals positions it as a candidate for use in coatings and sealants that require durability and longevity in harsh environments.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Fluorinated Compounds | Investigated the pharmacokinetics of fluorinated amines | Demonstrated enhanced bioavailability in drug formulations containing fluorinated compounds |

| Agrochemical Efficacy Study | Evaluated the effectiveness of fluorinated herbicides | Found significant improvement in pest control compared to non-fluorinated options |

| Polymer Blends Research | Examined the impact of fluorinated additives on polymer properties | Showed increased thermal stability and reduced friction coefficients |

Comparison with Similar Compounds

Molecular and Structural Comparisons

Key Differences in Properties and Reactivity

This aligns with studies showing fluorine substituents weaken p-π conjugation in nitrosamines . The N-methyl group further reduces nucleophilicity relative to primary amines like 4,4,4-trifluorobutan-1-amine .

Steric and Lipophilic Effects :

- The -CH₂CF₃ substituent at C2 introduces steric bulk and enhances lipophilicity (logP ~2.8 estimated), improving membrane permeability compared to the phenyl-substituted analogue (logP ~3.1) .

- The N-methyl group increases metabolic stability by shielding the amine from oxidative enzymes, a critical advantage in pharmaceutical applications .

Comparative Solubility: The target compound’s solubility in polar solvents (e.g., ethanol) is likely lower than 4,4,4-trifluorobutan-1-amine due to increased fluorine content and branching.

Preparation Methods

Synthesis of 2-(2,2,2-Trifluoroethyl)-diethyl Malonate Intermediate

A foundational step involves the substitution reaction of diethyl malonate with 2,2,2-trifluoroethyl p-toluenesulfonate under basic catalysis to yield 2-(2,2,2-trifluoroethyl)-diethyl malonate. This step is critical for introducing the trifluoroethyl moiety into the malonate framework.

-

- Base catalysts such as sodium ethoxide or potassium tert-butoxide.

- Controlled temperature to optimize substitution efficiency.

- Solvent typically anhydrous ethanol or similar polar aprotic solvents.

- Addition of trifluoroethyl p-toluenesulfonate in portions to control reaction rate.

-

- Uses inexpensive and readily available starting materials.

- High reaction selectivity and yield.

- Environmentally friendly due to recyclable solvents.

Decarboxylation to Form 4,4,4-Trifluoroethyl Butyrate

The malonate intermediate undergoes a decarboxylation reaction in the presence of salts (e.g., sodium chloride or calcium chloride) and water to form 4,4,4-trifluoroethyl butyrate.

-

- Temperature range: 120–130 °C.

- Salt to water ratio optimized to 1:(0.2–0.4):1 by weight.

- Solvent choice to facilitate decarboxylation and product isolation.

-

- Efficient removal of one carboxyl group.

- Formation of a key ester intermediate with trifluoromethyl substitution.

Reduction to 4,4,4-Trifluorobutanol

The ester intermediate is then reduced to 4,4,4-trifluorobutanol using hydride reagents such as sodium borohydride or potassium borohydride under catalytic conditions.

-

- Calcium chloride or lithium chloride to enhance reduction efficiency.

-

- Temperature control to avoid over-reduction or side reactions.

- Quenching with water after completion.

-

- Produces high purity trifluorobutanol.

- The reduction step is critical for subsequent amine functionalization.

Conversion to Target Amine: 4,4,4-Trifluoro-N-methyl-2-(2,2,2-trifluoroethyl)butan-1-amine

While the above steps focus on the preparation of trifluorobutanol intermediates, the final amine is typically synthesized via amination of these intermediates or their derivatives:

-

- Reductive amination of trifluorobutanol derivatives with methylamine sources.

- Use of catalytic hydrogenation or hydride-based reductants.

- Control of stereochemistry and regioselectivity is essential for obtaining the desired N-methyl amine.

-

- Organocatalytic methods have been reported for stereospecific isomerization and reduction to chiral trifluoromethylated amines.

- Use of TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) as a catalyst for isomerization followed by diastereoselective reduction yields functionalized amines with high enantiomeric excess.

- Reducing agents such as DIBAL-H and sodium borohydride have been optimized for yield and stereoselectivity.

Data Table: Summary of Key Reaction Steps and Conditions

| Step | Reaction Type | Reactants/Intermediates | Catalyst/Base | Conditions | Outcome/Product |

|---|---|---|---|---|---|

| 1 | Substitution | Diethyl malonate + 2,2,2-trifluoroethyl p-toluenesulfonate | Sodium ethoxide, potassium tert-butoxide | Heated, controlled addition, polar solvent | 2-(2,2,2-trifluoroethyl)-diethyl malonate |

| 2 | Decarboxylation | 2-(2,2,2-trifluoroethyl)-diethyl malonate + salt + water | Sodium chloride or calcium chloride | 120–130 °C, aqueous conditions | 4,4,4-Trifluoroethyl butyrate (ester) |

| 3 | Reduction | 4,4,4-Trifluoroethyl butyrate + hydride reagent | Calcium chloride or lithium chloride | Controlled temperature, followed by water quench | 4,4,4-Trifluorobutanol |

| 4 | Amination/Reductive amination | 4,4,4-Trifluorobutanol derivative + methylamine | TBD catalyst, DIBAL-H, NaBH4 | Organocatalytic isomerization, reduction | This compound |

Research Findings and Advantages

- The synthetic route starting from diethyl malonate and trifluoroethyl p-toluenesulfonate is cost-effective and scalable for industrial production due to cheap raw materials and fewer steps.

- The use of recyclable solvents and mild reaction conditions reduces environmental impact and enhances safety.

- Organocatalytic methods for amine synthesis allow for stereochemical control, which is critical for pharmaceutical applications.

- The overall process yields high purity products with good control over stereochemistry and functional group placement.

Q & A

Q. What synthetic methodologies are recommended for preparing 4,4,4-trifluoro-N-methyl-2-(2,2,2-trifluoroethyl)butan-1-amine, and how can common challenges be addressed?

- Methodological Answer : Synthesis typically involves fluorination and amination steps. Key challenges include controlling regioselectivity during fluorination and avoiding hydrolysis of trifluoroethyl groups. A two-step approach is often employed:

Fluorination : Use selective fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions to introduce trifluoroethyl groups.

Amination : Employ reductive amination with sodium cyanoborohydride to introduce the methylamine group.

Critical Considerations :

-

Moisture-sensitive reagents require inert atmospheres (argon/nitrogen) and dry solvents .

-

Catalysts like Pd/C or Raney Ni may enhance yield in hydrogenation steps .

Example Reaction Parameters Fluorination Temp. Amination Solvent Reaction Time

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

- Key Properties :

- Boiling Point : Similar fluorinated amines (e.g., 2,2,2-trifluoroethylamine) exhibit boiling points near 86°C, but reduced-pressure distillation may be required for purification .

- Solubility : Limited water solubility (common in fluorinated amines); use polar aprotic solvents (DMF, DMSO) for reactions .

- Stability : Hygroscopic and light-sensitive; store under nitrogen at 2–8°C .

Q. What safety protocols are essential for handling this compound?

- Critical Measures :

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts.

- Waste Disposal : Segregate waste in halogenated solvent containers and collaborate with certified disposal services .

Advanced Research Questions

Q. How can computational modeling predict the conformational effects of trifluoroethyl groups on this compound’s bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking simulations can assess:

- Electron-Withdrawing Effects : Trifluoroethyl groups increase electrophilicity at adjacent carbons, influencing binding to target proteins .

- Conformational Rigidity : Fluorine’s steric and electronic effects restrict rotational freedom, potentially enhancing target selectivity.

Tools : Software like Gaussian or Schrödinger Suite, validated against crystallographic data from the Protein Data Bank .

Q. What analytical techniques resolve structural ambiguities in fluorinated amines like this compound?

- Recommended Techniques :

- NMR Spectroscopy : NMR identifies fluorine environments; - coupling confirms trifluoroethyl group orientation .

- X-ray Crystallography : Resolves stereochemistry and bond angles (critical for SAR studies) .

- HRMS : Validates molecular weight and purity (>95% by LC-MS) .

Q. How does the fluorine substitution pattern influence metabolic stability in preclinical models?

- Key Findings :

-

Metabolic Resistance : Trifluoroethyl groups reduce cytochrome P450-mediated oxidation, extending half-life in vivo .

-

Toxicity Screening : Assess hepatotoxicity using primary hepatocyte assays; fluorinated metabolites may require specialized detection (e.g., MRI) .

In Vitro Stability Data (Hypothetical) Plasma Half-life (Human) Microsomal Clearance

Data Contradiction Analysis

- Boiling Point Variability : reports boiling points for a chlorinated amine under reduced pressure (339–361 K at 0.004–0.013 bar). For the target compound, analogous data may differ due to trifluoroethyl group volatility. Always validate experimentally .

- Fluorination Reagents : While emphasizes safe fluorinating agents, earlier methods (e.g., SF) are hazardous. Modern protocols prioritize DAST/Deoxo-Fluor for safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.